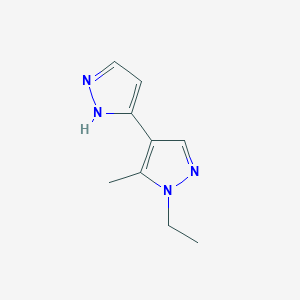1'-ethyl-5'-methyl-1H,1'H-3,4'-bipyrazole
CAS No.:
Cat. No.: VC13244213
Molecular Formula: C9H12N4
Molecular Weight: 176.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12N4 |
|---|---|
| Molecular Weight | 176.22 g/mol |
| IUPAC Name | 1-ethyl-5-methyl-4-(1H-pyrazol-5-yl)pyrazole |
| Standard InChI | InChI=1S/C9H12N4/c1-3-13-7(2)8(6-11-13)9-4-5-10-12-9/h4-6H,3H2,1-2H3,(H,10,12) |
| Standard InChI Key | YHZCJQVFEHJCDS-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)C2=CC=NN2)C |
Introduction
Chemical Structure and Substituent Effects
Core Bipyrazole Framework
1'-Ethyl-5'-methyl-1H,1'H-3,4'-bipyrazole consists of two pyrazole rings connected at the 3- and 4'-positions, forming a bicyclic system. The ethyl group at the 1'-position and the methyl group at the 5'-position introduce steric and electronic modifications that influence molecular interactions. The planar geometry of the pyrazole rings facilitates π-π stacking, while the alkyl substituents enhance lipophilicity, critical for membrane permeability in biological systems .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy remains pivotal for structural elucidation. In related bipyrazoles, NMR spectra exhibit distinct signals for alkyl substituents: ethyl groups typically appear as quartets (δ 1.2–1.4 ppm for CH) and triplets (δ 3.4–3.6 ppm for CH), while methyl groups resonate as singlets near δ 2.3–2.5 ppm . The absence of aromatic proton splitting in the 1'- and 5'-positions confirms substitution patterns, as observed in analogous compounds .
Regiocontrolled Synthesis Methodologies
Hydrazine-Based Cyclization
The regioselectivity of bipyrazole synthesis depends critically on hydrazine derivatives. Arylhydrazine hydrochlorides favor the formation of 1,3-regioisomers, while free hydrazines yield 1,5-regioisomers . For 1'-ethyl-5'-methyl-1H,1'H-3,4'-bipyrazole, a one-pot three-component reaction involving trichloromethyl enones, ethylhydrazine, and methylating agents achieves positional control. Key steps include:
-
Enone Activation: Trichloromethyl enones react with hydrazines to form hydrazone intermediates.
-
Cyclization: Intramolecular nucleophilic attack generates the pyrazole ring.
-
Alkylation: Ethyl and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation .
Table 1: Synthetic Routes to Bipyrazole Derivatives
| Method | Reagents | Regioselectivity | Yield (%) |
|---|---|---|---|
| Hydrazine hydrochlorides | Arylhydrazine, enones | 1,3-Regioisomer | 37–97 |
| Free hydrazines | Alkylhydrazine, enones | 1,5-Regioisomer | 52–83 |
| Microwave-assisted | Hydrazonoyl bromides, KOH | 3,4'-Bipyrazole | 68–89 |
Data adapted from studies on analogous systems .
Post-Synthetic Modifications
Functionalization of the bipyrazole core often involves cross-coupling reactions. Suzuki-Miyaura coupling introduces aryl groups at vacant positions, while Heck reactions enable olefin incorporation . The ethyl and methyl substituents remain inert under these conditions, preserving the core structure .
Physicochemical and Biological Properties
Solubility and Stability
The ethyl group enhances solubility in organic solvents (e.g., dichloromethane, THF), whereas the methyl group contributes to crystalline stability. Thermal gravimetric analysis (TGA) of related compounds shows decomposition temperatures exceeding 200°C, indicating robustness for high-temperature applications .
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparison of Bipyrazole Derivatives
| Compound | Substituents | Bioactivity | Synthetic Accessibility |
|---|---|---|---|
| 1'-Ethyl-5'-methyl-3,4'-bipyrazole | 1'-Et, 5'-Me | Antimicrobial (predicted) | Moderate |
| 3,5-Dimethyl-1H,1'H-4,4'-bipyrazole | 3-Me, 5-Me | Anticonvulsant | High |
| 1-Benzyl-3-nitro-1H,1'H-3,4'-bipyrazole | 1-Bn, 3-NO2 | Antitumor | Low |
Applications in Pharmaceutical Development
Drug Intermediate Synthesis
The ethyl and methyl groups serve as handles for further functionalization. For example, oxidation of the ethyl group yields carboxylic acid derivatives, enabling prodrug design .
Ligand Design in Catalysis
Bipyrazoles act as bidentate ligands in transition metal catalysis. The ethyl group’s steric bulk improves catalyst longevity in Suzuki couplings, while the methyl group fine-tunes electronic properties .
Challenges and Future Directions
Scalability remains a hurdle due to multi-step syntheses and moderate yields. Advances in flow chemistry and photocatalysis may address these limitations . Additionally, in vivo toxicity profiles require rigorous evaluation to assess therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume